![molecular formula C16H15NO3S B5847810 2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)
2-{[3-(phenylthio)propanoyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(phenylthio)propanoyl]amino}benzoic acid, also known as PTPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor development. In neurobiology, this compound has been found to modulate the activity of specific neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid is complex and varies depending on the specific application. In cancer research, this compound has been shown to inhibit the activity of specific protein kinases involved in tumor development, leading to the suppression of cancer cell growth and proliferation. In neurobiology, this compound has been found to modulate the activity of specific neurotransmitter receptors, leading to changes in synaptic transmission and neuronal signaling. In drug discovery, this compound has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer research, this compound has been found to inhibit the activity of specific protein kinases involved in tumor development, leading to the suppression of cancer cell growth and proliferation. In neurobiology, this compound has been found to modulate the activity of specific neurotransmitter receptors, leading to changes in synaptic transmission and neuronal signaling. In drug discovery, this compound has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[3-(phenylthio)propanoyl]amino}benzoic acid has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target specific proteins and enzymes involved in various cellular processes, making it a valuable tool compound in drug discovery and other research applications. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2-{[3-(phenylthio)propanoyl]amino}benzoic acid. One direction is the development of new this compound derivatives with improved selectivity and efficacy for specific applications. Another direction is the exploration of this compound's potential applications in other fields, such as immunology and infectious disease research. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound in different cellular contexts.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications and to develop new derivatives with improved selectivity and efficacy.
Synthesemethoden
2-{[3-(phenylthio)propanoyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 3-(phenylthio)propanoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
2-(3-phenylsulfanylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(10-11-21-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPSNJJEXVYPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.